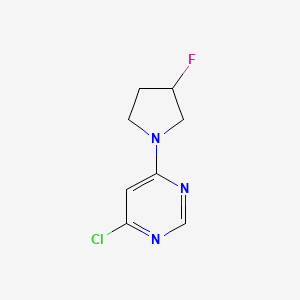

4-Chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine

描述

属性

IUPAC Name |

4-chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN3/c9-7-3-8(12-5-11-7)13-2-1-6(10)4-13/h3,5-6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRQHTOCKDDLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Route Overview

The synthesis of 4-Chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine generally follows these key steps:

- Formation of the pyrimidine core with appropriate functional groups

- Introduction of the chloro substituent at the 4-position

- Nucleophilic substitution at the 6-position with 3-fluoropyrrolidine

This approach allows for selective functionalization and incorporation of the fluoropyrrolidine moiety, which is critical for the compound's biological activity.

Detailed Preparation Steps

Synthesis of 2-sulfhydryl-4-amino-6-hydroxy pyrimidine Intermediate

- Starting materials: Ethyl cyanoacetate and thiocarbamide are reacted in ethanol.

- Catalyst/Base: Sodium ethylate is slowly added at low temperature (0–5 °C).

- Reaction conditions: Stirring at room temperature for 1–2 hours, followed by reflux at 80–100 °C for 8–10 hours.

- Isolation: After cooling, the solid intermediate is filtered, washed with alcohol, and dried.

- Yield: Approximately 83% under optimized conditions.

This step forms the pyrimidine scaffold with sulfhydryl, amino, and hydroxy substituents necessary for further transformations.

Conversion to 4-amino-6-hydroxy pyrimidine

- The intermediate from step 2.1 is treated with ammoniacal liquor and active nickel catalyst.

- Heating at 80–100 °C under reflux for 4–6 hours promotes desulfurization and amination.

- The catalyst is removed by hot filtration, and the product is isolated by cooling and filtration.

- The solid is washed with water and dried to yield 4-amino-6-hydroxy pyrimidine with high purity.

Chlorination to Form 4-Chloropyrimidine Derivative

- The 4-amino-6-hydroxy pyrimidine is dissolved in phosphorus oxychloride (POCl3).

- The mixture is heated to reflux (~80 °C) for approximately 4 hours to substitute the hydroxy group with chlorine.

- Excess POCl3 is removed by distillation under stirring.

- The reaction mixture is cooled to 0 °C, quenched with ice water, and neutralized to pH 10 with sodium hydroxide.

- The precipitated product is filtered, washed, and recrystallized from toluene.

- Yield: Approximately 85%, with purity around 99.2%.

Nucleophilic Substitution with 3-Fluoropyrrolidine

- The 4-chloropyrimidine intermediate undergoes nucleophilic substitution at the 6-position.

- 3-Fluoropyrrolidine is reacted with the chlorinated pyrimidine under controlled temperature and solvent conditions.

- This substitution replaces the chlorine at the 6-position with the 3-fluoropyrrolidin-1-yl group.

- The product is purified by recrystallization or chromatography to obtain this compound in high yield and purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of pyrimidine core | Ethyl cyanoacetate, thiocarbamide, sodium ethylate | 0–5 (add), 80–100 (reflux) | 1–2 h (stir), 8–10 h (reflux) | ~83 | Slow addition of base critical |

| Amination and desulfurization | Ammoniacal liquor, active nickel catalyst | 80–100 | 4–6 h (reflux) | High | Hot filtration to remove catalyst |

| Chlorination | Phosphorus oxychloride (POCl3) | ~80 | 4 h | ~85 | Quench with ice water, pH adjustment needed |

| Nucleophilic substitution | 3-Fluoropyrrolidine | Controlled (varies) | Several hours | High | Requires careful temperature control |

Alternative Synthetic Approaches and Considerations

- Some synthetic routes involve direct halogenation of pyrimidine derivatives using chlorinating and fluorinating agents to introduce the halogen atoms selectively.

- Industrial-scale synthesis utilizes large reactors with optimized parameters (temperature, pressure, catalysts) to maximize yield and purity while minimizing byproducts.

- The use of phosphorus oxychloride (POCl3) is common for chlorination steps due to its effectiveness in converting hydroxy groups on pyrimidines to chloro substituents.

- Nucleophilic substitution reactions with fluoropyrrolidine require careful control of stoichiometry and temperature to avoid side reactions and degradation.

Research Findings and Analytical Data

- The chlorination step using POCl3 provides quantitative yields of the chlorinated intermediate, indicating high efficiency and selectivity.

- Nucleophilic substitution with (R)-3-fluoropyrrolidine has been demonstrated to proceed smoothly, yielding the target compound after acid treatment and recrystallization.

- Spectroscopic analyses (NMR, IR, mass spectrometry) confirm the structure and purity of the final compound.

- Optimization studies highlight that linear synthetic routes, while straightforward, may be costly for multi-kilogram scale production, prompting the development of more efficient synthetic strategies.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Yield (%) | Purity (%) | Remarks |

|---|---|---|---|---|

| Pyrimidine core synthesis | Ethyl cyanoacetate, thiocarbamide, sodium ethylate | ~83 | - | Formation of 2-sulfhydryl-4-amino-6-hydroxy pyrimidine |

| Amination/desulfurization | Ammoniacal liquor, active nickel catalyst | High | - | Produces 4-amino-6-hydroxy pyrimidine |

| Chlorination | Phosphorus oxychloride (POCl3) | ~85 | 99.2 | Conversion to 4-chloropyrimidine |

| Nucleophilic substitution | 3-Fluoropyrrolidine | High | High | Final substitution to yield target compound |

化学反应分析

Types of Reactions: 4-Chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

科学研究应用

Chemistry: In chemistry, 4-Chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is used to study various biological processes and pathways. It can serve as a probe to investigate enzyme activities or as a precursor for the synthesis of biologically active molecules.

Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its derivatives may exhibit biological activities that are useful in the treatment of diseases.

Industry: In industry, this compound is utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

作用机制

The mechanism by which 4-Chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, its derivatives may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely, depending on the biological system and the specific derivative being studied.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares key structural and functional characteristics of 4-Chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine with related compounds:

Key Observations

Core Structure Differences: Pyrimidine vs. pyrazolo[3,4-d]pyrimidine: The pyrimidine core allows straightforward functionalization, while the fused pyrazole-pyrimidine system (e.g., in ) is associated with diverse biological activities, including antitumor and antiviral effects . Piperidine vs.

Substituent Effects: Fluorine: The 3-fluoropyrrolidinyl group in the target compound introduces electronegativity and may reduce metabolic degradation compared to non-fluorinated analogs (e.g., 4-Chloro-6-(1-pyrrolidinyl)pyrimidine) . Trifluoromethyl: In 4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine, the CF₃ group enhances lipophilicity and stability, a common strategy in drug design . Chloromethyl: The reactive chloromethyl group in pyrazolo-pyrimidine derivatives facilitates further derivatization, making it a valuable intermediate .

Synthetic Accessibility: Chloropyrimidines are typically synthesized via nucleophilic substitution reactions (e.g., using POCl₃, as in and ). Yields vary significantly: For example, substituting with sodium methoxyphenolate () achieved moderate yields, while POCl₃-mediated chlorination in provided 72% yield.

Biological and Pharmacological Potential: Pyrazolo-pyrimidines () exhibit notable antiproliferative and antibacterial activities, attributed to their planar fused-ring system . Fluorinated pyrimidines (e.g., the target compound) may offer improved pharmacokinetics due to fluorine’s impact on solubility and membrane permeability.

生物活性

4-Chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, focusing on its effects on cellular processes, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chloro group and a 3-fluoropyrrolidinyl moiety. This unique structure may enhance its interaction with biological targets, potentially influencing its pharmacological properties.

Cellular Effects

Research indicates that this compound exhibits significant effects on various cellular processes:

- Cell Signaling Modulation : The compound has been shown to activate or inhibit specific signaling pathways, which can lead to alterations in cell proliferation and apoptosis.

- Gene Expression : It influences the expression of genes critical for cellular functions, thereby impacting overall cell phenotype and function.

The mechanism through which this compound exerts its biological effects involves:

- Binding Affinity : The fluorine atom in the pyrrolidine ring enhances binding affinity to target proteins, which may include enzymes and receptors involved in cell signaling pathways.

- Enzyme Interaction : Studies suggest that the compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that this compound inhibits the growth of cancer cell lines by inducing apoptosis through the activation of caspase pathways. This suggests its potential as an anticancer agent.

- Antimicrobial Properties : Preliminary data indicate that this compound exhibits antimicrobial activity against certain bacterial strains. Its effectiveness could be attributed to its ability to penetrate bacterial membranes and inhibit essential metabolic processes.

Data Table: Biological Activity Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Cell Proliferation Inhibition | Induces apoptosis in cancer cell lines | |

| Gene Expression Modulation | Alters expression of critical genes | |

| Antimicrobial Activity | Effective against specific bacterial strains |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。